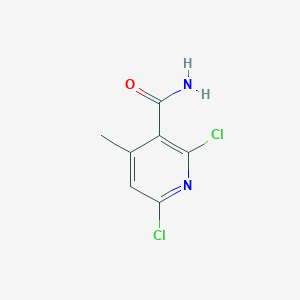

2,6-Dichloro-4-methylnicotinamide

描述

Significance of Halogenated Pyridine (B92270) Systems in Contemporary Organic Synthesis and Medicinal Chemistry

The introduction of halogen atoms onto the pyridine ring dramatically influences its chemical reactivity and biological activity. Halogenated pyridines are crucial building blocks in organic synthesis, primarily due to the ability of the carbon-halogen bond to participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are instrumental in the construction of complex molecular architectures.

In medicinal chemistry, halogenation is a widely employed strategy for modulating the physicochemical properties of drug candidates. Halogens can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. For instance, the strategic placement of chlorine atoms can enhance a compound's ability to penetrate cell membranes or block sites of metabolic degradation, thereby improving its pharmacokinetic profile. The diverse biological activities of pyridine derivatives, including antitubercular, antitumor, and antiviral effects, can be finely tuned through halogenation.

Overview of Nicotinamide (B372718) Derivative Research in Chemical Biology and Drug Discovery

Nicotinamide, also known as niacinamide, is a form of vitamin B3 and a fundamental component of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺). bldpharm.com These coenzymes are vital for numerous cellular redox reactions. bldpharm.com Beyond its role in metabolism, nicotinamide is a key signaling molecule and a substrate for enzymes like poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair and other cellular processes. bldpharm.com

Research into nicotinamide derivatives is a burgeoning field in chemical biology and drug discovery. epa.gov By modifying the core nicotinamide structure, scientists can develop probes to study NAD⁺-dependent enzymes, create potent and selective enzyme inhibitors, and design novel therapeutic agents. nih.gov For example, derivatives of nicotinamide have been investigated for their potential in treating a range of conditions, including cancer, inflammatory disorders, and neurodegenerative diseases. epa.gov The amide group and the pyridine ring of nicotinamide offer multiple sites for chemical modification, leading to a vast chemical space for the exploration of new biological activities. sigmaaldrich.com

Historical and Current Research Trajectories of 2,6-Dichloro-4-methylnicotinamide

Specific research focused exclusively on this compound is limited in publicly accessible scientific literature. Its history is primarily that of a specialized chemical intermediate. The compound is commercially available, which suggests its use as a building block in the synthesis of more complex molecules, likely within the pharmaceutical or agrochemical industries.

The research trajectory for this compound is intrinsically linked to the broader exploration of halogenated nicotinamides. It is plausible that this compound has been synthesized and utilized in proprietary drug discovery programs as a precursor to target molecules. The dichloro substitution pattern, combined with the methyl group, offers a unique steric and electronic profile that can be exploited in the design of specific inhibitors or receptor ligands. However, detailed studies on its biological activity or specific applications are not widely reported. Its primary role appears to be that of a specialized scaffold in synthetic chemistry.

Chemical and Physical Properties

Below are tables detailing the known chemical identifiers and properties of this compound and its immediate synthetic precursor, 2,6-dichloro-4-methylnicotinonitrile (B1293653).

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2,6-dichloro-4-methylpyridine-3-carboxamide |

| CAS Number | 38841-54-2 |

| Molecular Formula | C₇H₆Cl₂N₂O |

| Molecular Weight | 205.04 g/mol |

| PubChem CID | 334855 |

Table 2: Physical Properties of this compound

| Property | Value |

| Physical Form | Solid (predicted) |

| Solubility | Information not widely available |

| Melting Point | Information not widely available |

| Boiling Point | Information not widely available |

Table 3: Chemical Identifiers for 2,6-Dichloro-4-methylnicotinonitrile

| Identifier | Value |

| IUPAC Name | 2,6-dichloro-4-methylnicotinonitrile |

| CAS Number | 875-35-4 |

| Molecular Formula | C₇H₄Cl₂N₂ |

| Molecular Weight | 187.03 g/mol |

| EC Number | 212-873-7 |

Table 4: Physical Properties of 2,6-Dichloro-4-methylnicotinonitrile

| Property | Value |

| Physical Form | Solid |

| Melting Point | 108-112 °C |

Synthesis and Detailed Research Findings

While a specific, published synthesis for this compound is not readily found, its preparation can be inferred from standard organic chemistry transformations. A plausible synthetic route would involve the hydrolysis of the corresponding nitrile, 2,6-dichloro-4-methylnicotinonitrile (CAS 875-35-4). This nitrile is commercially available. The hydrolysis of a nitrile to a primary amide can typically be achieved under acidic or basic conditions with careful control of the reaction to avoid further hydrolysis to the carboxylic acid.

Detailed research findings specifically for this compound are scarce in peer-reviewed literature. Its utility is likely as an intermediate in the synthesis of more complex, often proprietary, molecules. The presence of two chlorine atoms provides two potential sites for nucleophilic substitution reactions, allowing for the introduction of various functional groups. The methyl group at the 4-position influences the electronic nature of the pyridine ring and can provide steric hindrance, directing reactions to other positions.

The nicotinamide moiety itself can act as a pharmacophore, and it is conceivable that this compound has been used to synthesize libraries of compounds for screening against various biological targets. However, without published data, any discussion of its specific biological activities would be speculative.

Structure

3D Structure

属性

IUPAC Name |

2,6-dichloro-4-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c1-3-2-4(8)11-6(9)5(3)7(10)12/h2H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHRWOFCZTZGQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70319217 | |

| Record name | 2,6-Dichloro-4-methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70319217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38841-54-2 | |

| Record name | 2,6-Dichloro-4-methyl-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38841-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 341976 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038841542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38841-54-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dichloro-4-methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70319217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,6 Dichloro 4 Methylnicotinamide

Strategic Synthesis of 2,6-Dichloro-4-methylnicotinamide

The synthesis of this compound is not a trivial process and involves multi-step pathways that must carefully control the introduction of substituents onto the pyridine (B92270) ring. The selection of precursors and reaction sequences is critical to achieving the desired isomer with high purity and yield.

Several synthetic routes can be envisioned for the construction of this compound, primarily revolving around the formation of a key intermediate, 2,6-dichloro-4-methylnicotinonitrile (B1293653). chemicalbook.com This nitrile can then be subjected to controlled hydrolysis to yield the target amide.

Pathway A: From 4-Methylpyridine (B42270) Derivatives

A common strategy begins with a more accessible precursor, such as 4-methylpyridine or a derivative thereof. The challenge lies in the sequential and regioselective introduction of the two chlorine atoms and a cyano group, which is later converted to the amide.

Pathway B: From Dihydroxypyridine Precursors

An alternative route involves starting with a dihydroxy pyridine derivative, such as 2,6-dihydroxy-4-methylnicotinonitrile. The hydroxyl groups can be converted to chloro groups using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This approach is exemplified in the synthesis of the related compound 2,6-dichloro-5-fluoronicotinic acid, where a dihydroxynicotinonitrile is chlorinated. google.com

Pathway C: The Sandmeyer Reaction

The Sandmeyer reaction provides a powerful method for introducing halides onto an aromatic ring starting from an amino group. wikipedia.orgbyjus.com A hypothetical pathway could involve a diaminomethylpyridine precursor. The amino groups would first be converted to diazonium salts, which are then displaced by chloride ions using a copper(I) chloride catalyst. masterorganicchemistry.comlscollege.ac.in This method is particularly useful for creating substitution patterns that are difficult to achieve through direct halogenation. organic-chemistry.org

Final Step: Amide Formation

Regardless of the pathway to the chlorinated pyridine core, the final step often involves the formation of the amide group. This can be achieved either by partial hydrolysis of a nitrile group (-CN) on an intermediate like 2,6-dichloro-4-methylnicotinonitrile or by the amidation of the corresponding carboxylic acid, 2,6-dichloro-4-methylnicotinic acid. sigmaaldrich.com

Achieving the precise 2,6-dichloro-4-methyl substitution pattern on the pyridine ring is a significant synthetic challenge governed by the principles of regioselectivity and chemoselectivity. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic substitution and directs incoming groups.

The positions ortho (2, 6) and para (4) to the ring nitrogen are electron-deficient, making them susceptible to nucleophilic attack but resistant to electrophilic attack. Therefore, direct chlorination of 4-methylpyridine via an electrophilic mechanism is often inefficient and non-selective.

A more controlled approach involves using precursors where the directing effects of existing functional groups guide the chlorination. For instance, starting with a 2,6-dihydroxypyridine (B1200036) derivative allows for the replacement of the hydroxyl groups with chlorine, fixing the halogen positions.

Alternatively, functionalization can begin with a pre-halogenated scaffold. The synthesis of 2,6-dichlorohomonicotinic acid, for example, starts with 2,6-dichloropyridine, which is then functionalized at the 4-position. indianastate.edu This highlights a strategy where the chloro-substituents are in place first, followed by the introduction and modification of other side chains. The regioselectivity of such reactions is critical to avoid unwanted isomers.

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Each step in the synthetic sequence offers parameters that can be fine-tuned.

For chlorination reactions, such as the conversion of a p-nitroaniline, controlling the temperature (e.g., 25°C to 35°C) and the stoichiometry of the chlorinating agent (e.g., 1.8 to 2.5 moles of Cl₂ per mole of substrate) is crucial for achieving high purity and yield. google.com In the hydrolysis of nitrile precursors to amides or acids, the concentration of the acid (e.g., sulfuric acid), reaction temperature, and time must be carefully managed to prevent over-hydrolysis to the carboxylic acid or other side reactions. google.com For syntheses employing the Sandmeyer reaction, the choice of solvent can dramatically impact the outcome. Water-free conditions have been shown to provide excellent yields in some cases, whereas classical aqueous conditions can lead to lower yields due to the poor solubility of certain starting materials. mdpi.com

Table 1: Optimization Strategies in the Synthesis of this compound Precursors

| Reaction Step | Key Parameters | Purpose of Optimization |

|---|---|---|

| Chlorination | Temperature, Molar ratio of reagents | To control regioselectivity and prevent over-chlorination. google.com |

| Sandmeyer Reaction | Solvent (aqueous vs. non-aqueous), Temperature | To improve solubility of reactants and maximize yield. mdpi.com |

| Nitrile Hydrolysis | Acid concentration, Temperature, Reaction time | To control the extent of hydrolysis to the amide vs. the carboxylic acid. google.com |

Derivatization and Functionalization of the this compound Core

The this compound scaffold contains multiple reactive sites, allowing for a wide range of chemical transformations. The amide group can be modified, and the chlorine atoms are susceptible to nucleophilic substitution, enabling the synthesis of a diverse library of derivatives.

The primary amide (-CONH₂) is a versatile functional group that can undergo several key transformations. The reactivity of the amide is influenced by the electronic effects of the dichlorinated pyridine ring.

Hydrolysis: Under acidic or basic conditions, the amide can be fully hydrolyzed to the corresponding carboxylic acid, 2,6-dichloro-4-methylnicotinic acid. sigmaaldrich.com

Dehydration: Treatment with a dehydrating agent can convert the amide group back to a nitrile, yielding 2,6-dichloro-4-methylnicotinonitrile. uni.lu

N-Substitution: The hydrogen atoms on the amide nitrogen can be replaced through reactions with various electrophiles, leading to the formation of N-substituted amides.

These modifications allow for the fine-tuning of the molecule's properties.

Table 2: Potential Modifications of the Amide Functional Group

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | 2,6-Dichloro-4-methylnicotinic acid |

| Dehydration | POCl₃, P₂O₅, or other dehydrating agents | 2,6-Dichloro-4-methylnicotinonitrile |

| N-Alkylation | Base, Alkyl Halide (R-X) | N-Alkyl-2,6-dichloro-4-methylnicotinamide |

The chlorine atoms at the C2 and C6 positions of the pyridine ring are activated towards nucleophilic aromatic substitution (SₙAr). masterorganicchemistry.com This heightened reactivity is due to the strong electron-withdrawing effect of the ring nitrogen atom, which stabilizes the negatively charged intermediate formed during the reaction. lumenlearning.com

The generally accepted mechanism for SₙAr is a two-step addition-elimination process. libretexts.org First, a nucleophile attacks the carbon atom bearing a chlorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex. lumenlearning.comlibretexts.org In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

The presence of two activating chlorine atoms offers the potential for mono- or di-substitution, depending on the reaction conditions and the nucleophile used. A wide variety of nucleophiles can be employed, including:

Amines (R-NH₂): To produce amino-substituted pyridines.

Alkoxides (RO⁻): To form alkoxy-pyridines.

Thiolates (RS⁻): To generate thioethers.

The regioselectivity of the substitution on dihalopyridines can be complex, but it provides a powerful tool for creating diverse molecular architectures from the this compound core. mdpi.com

Table 3: Examples of Nucleophilic Aromatic Substitution (SₙAr) Reactions

| Nucleophile | Product Class |

|---|---|

| Ammonia (NH₃) | 2-Amino-6-chloro-4-methylnicotinamide |

| Sodium Methoxide (NaOCH₃) | 2-Chloro-6-methoxy-4-methylnicotinamide |

Formation of Fused Heterocyclic Systems and Analogue Libraries

The structure of this compound serves as a versatile scaffold for the synthesis of fused heterocyclic systems and the generation of analogue libraries for biological screening. The presence of multiple reaction sites allows for sequential or one-pot multicomponent reactions to build complex molecular architectures. researchgate.net Fused heterobicyclic systems are of significant interest in medicinal chemistry due to their wide spectrum of physiological activities. nih.govresearchgate.net

One common strategy involves leveraging the reactivity of the chlorine atoms and the amide group. For instance, the nicotinamide (B372718) moiety can be used to construct fused systems like imidazopyridines, pyrrolopyridines, or thienopyridines. A general approach might involve an initial nucleophilic substitution of one or both chlorine atoms, followed by a cyclization reaction involving the amide nitrogen or a derivative thereof.

A key application is the construction of compound libraries for drug discovery. By systematically reacting this compound with a diverse set of reactants, large numbers of structurally related analogues can be synthesized. For example, splicing the nicotinic acid structure with other heterocyclic motifs, such as thiophene, has been used to create novel N-(thiophen-2-yl) nicotinamide derivatives with potential fungicidal activity. mdpi.com This approach of combining known active substructures is a powerful tool in the design of new biologically active molecules. mdpi.com

The synthesis of these libraries often employs multicomponent reactions, which are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. researchgate.net These methods are environmentally friendly and cost-effective, making them suitable for generating the large numbers of compounds needed for high-throughput screening. researchgate.net

Table 1: Examples of Fused Heterocyclic Systems Derived from Pyridine Scaffolds

| Starting Pyridine Derivative | Reagents | Resulting Fused System | Reference |

|---|---|---|---|

| Dichloropyridine | Amines, aldehydes | Imidazopyridine | nih.gov |

| Aminopyridine | β-ketoester, aldehyde | Dihydropyridine | researchgate.netmdpi.com |

| Dichloronicotinic acid derivative | Thiophen-2-amine | N-(thiophen-2-yl) nicotinamide | mdpi.com |

| Pyridinethione | α-haloketones | Thienopyridine | dntb.gov.ua |

Advanced Synthetic Techniques and Catalysis in Nicotinamide Chemistry

Modern synthetic chemistry has provided a powerful toolkit for the derivatization of nicotinamide and its analogues. Advanced techniques, particularly those involving metal-catalyzed reactions and free radical processes, have enabled the efficient and selective modification of the pyridine ring, leading to novel compounds with diverse applications.

Application of Palladium-Catalyzed Coupling Reactions in Pyridine Derivatization

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis. lumenlearning.com For a substrate like this compound, the two chlorine atoms serve as excellent handles for such transformations. Reactions like the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination allow for the selective introduction of a wide variety of substituents at the C-2 and C-6 positions of the pyridine ring. lumenlearning.commit.edu

The Suzuki-Miyaura coupling, which joins an organoboron compound with a halide, is widely used to form new carbon-carbon bonds. lumenlearning.com In the case of dichloropyridines, the reaction conditions can often be tuned to achieve selective coupling at one chlorine position over the other. For instance, C-4 selective coupling of 2,4-dichloropyridines has been achieved using specific palladium catalysts and ligands, highlighting the potential for regioselective derivatization. nih.govnih.gov While halides adjacent to the ring nitrogen are typically more reactive, the use of sterically hindered ligands can reverse this selectivity. nih.gov

The Buchwald-Hartwig amination is another crucial palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wiley.com This reaction is instrumental in synthesizing arylamines, which are important pharmacophores. wiley.com The development of highly active phosphine (B1218219) ligands has enabled the amination of even challenging substrates like aryl chlorides under mild conditions. mit.eduwiley.com This methodology can be applied to this compound to introduce various amine functionalities, further expanding its chemical diversity. For example, palladium catalysts have been successfully used for the amination of chloropyridines using ammonium (B1175870) salts as the amine source. semanticscholar.org

Table 2: Overview of Palladium-Catalyzed Reactions for Pyridine Derivatization

| Reaction Name | Bond Formed | Typical Reactants | Catalyst/Ligand System | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C-C | Aryl/vinyl boronic acid or ester | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | lumenlearning.comresearchgate.net |

| Heck Coupling | C-C (alkene) | Alkene | Pd(OAc)₂, P(o-tol)₃ | lumenlearning.com |

| Sonogashira Coupling | C-C (alkyne) | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | researchgate.net |

| Buchwald-Hartwig Amination | C-N | Primary/secondary amine | Pd₂(dba)₃/BINAP, Pd(OAc)₂/cataCXium A | mit.eduwiley.com |

Utilization of Free Radical Reactions in the Synthesis of Biologically Active Compounds

Free radical reactions offer a complementary approach to ionic reactions for the synthesis of complex molecules. masterorganicchemistry.com These reactions proceed through highly reactive intermediates with unpaired electrons and can be initiated by light, heat, or a radical initiator. masterorganicchemistry.comyoutube.com In the context of this compound, free radical pathways can be envisioned to functionalize the methyl group or to participate in cyclization reactions.

A classic example is the free radical halogenation of the methyl group. Under UV light or with a radical initiator, the methyl group can be chlorinated or brominated, providing a new reactive site for further derivatization. This newly introduced halide can then be displaced by nucleophiles to introduce a wide range of functional groups.

Furthermore, radical cyclization reactions can be employed to construct new ring systems. For example, an N-alkenyl-tethered trichloroacetamide (B1219227) can undergo an atom transfer radical cyclization (ATRC) catalyzed by a ruthenium complex to form dichlorolactams. mdpi.com A similar strategy could potentially be applied to derivatives of this compound where an unsaturated chain is attached to the amide nitrogen, leading to novel fused bicyclic lactams. The mechanism of such reactions typically involves the abstraction of a chlorine atom by the metal catalyst to generate a radical, which then cyclizes onto the double bond. mdpi.com

Free radicals also play a crucial role in the biological activity of many compounds. For instance, some molecules exert their effects by generating or scavenging reactive oxygen species (ROS). nih.gov The synthesis of pyridine and pyrimidine (B1678525) derivatives with antioxidant properties has been an active area of research. nih.gov

Table 3: Key Steps in a Free Radical Chain Reaction

| Step | Description | Example (Chlorination of Methane) | Reference |

|---|---|---|---|

| Initiation | Formation of radicals from a non-radical species. | Cl₂ + light → 2 Cl• | masterorganicchemistry.comkhanacademy.org |

| Propagation | A radical reacts with a non-radical to form a new radical and a new non-radical. | CH₄ + Cl• → •CH₃ + HCl | youtube.comkhanacademy.org |

| Termination | Two radicals combine to form a non-radical species. | •CH₃ + Cl• → CH₃Cl | youtube.comkhanacademy.org |

Development of Industrially Viable and Cost-Effective Synthetic Routes

The transition from a laboratory-scale synthesis to an industrial process requires the development of routes that are not only high-yielding but also cost-effective, safe, and environmentally sustainable. google.com For a compound like this compound, this involves optimizing reaction conditions, minimizing waste, and utilizing raw materials efficiently.

A key aspect of modern industrial chemistry is the application of green chemistry principles. This includes the use of biocatalysis, where enzymes are used to perform chemical transformations with high selectivity and under mild conditions. rsc.org For example, lipases have been used in continuous-flow microreactors for the synthesis of nicotinamide derivatives, resulting in significantly shorter reaction times and higher yields compared to batch processes. rsc.org Such systems also allow for the recycling and reuse of the enzyme, reducing costs. rsc.org Green metrics like the E-factor (mass of waste per mass of product) and process mass intensity (total mass in a process divided by the mass of product) are used to evaluate the environmental impact of a synthetic route. rsc.org

Microwave-assisted synthesis is another technique that can enhance reaction rates and yields, often leading to cleaner reactions with fewer byproducts. researchgate.net One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, also contribute to a more efficient and cost-effective process. researchgate.net

For the synthesis of chlorinated precursors, industrial methods often focus on direct chlorination of a suitable starting material. For example, the industrial production of 2,6-dichlorotoluene (B125461) involves the chlorination of 2-chlorotoluene (B165313) in the presence of a catalyst, followed by purification steps like distillation and melt fractional crystallization to obtain the high-purity product. google.com A similar strategy could be envisioned for the large-scale production of the 2,6-dichloro-4-methylpyridine (B1311327) core of the target molecule.

Table 4: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages | Relevance to Industrial Synthesis |

|---|---|---|---|

| Batch Processing | Flexible, well-established | Lower efficiency, potential for thermal runaway | Common, but being replaced by continuous methods |

| Continuous-Flow Microreactors | High efficiency, excellent heat/mass transfer, safer | Higher initial investment, potential for clogging | Increasing importance for fine chemicals and pharmaceuticals rsc.org |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields | Scalability can be a challenge | Useful for process development and small-scale production researchgate.net |

| Biocatalysis | High selectivity, mild conditions, environmentally friendly | Limited substrate scope, enzyme stability can be an issue | Growing field, offers green alternatives to traditional catalysts rsc.org |

Structure Activity Relationship Sar Studies and Molecular Design of 2,6 Dichloro 4 Methylnicotinamide Analogues

Elucidation of Structural Determinants for Biological Efficacy

Impact of Halogen Substituents on Molecular Recognition and Binding

Halogen substituents, particularly chlorine atoms at the 2 and 6 positions of the pyridine (B92270) ring, play a pivotal role in the molecular recognition and binding affinity of this class of compounds. The electron-withdrawing nature of halogens can influence the electronic distribution of the aromatic ring, thereby modulating interactions with protein targets. Furthermore, the size and lipophilicity of the halogen atoms can significantly impact how the molecule fits into and interacts with the binding pocket of a receptor. The replacement of a methyl group with halogens has been observed to lead to a loss in activity in certain inhibitor series, suggesting that the specific nature and size of the substituent are critical for optimal binding. nih.gov

Role of the Methyl Group in Modulating Receptor Interactions and Activity Cliffs

The methyl group at the 4-position of the nicotinamide (B372718) scaffold is a key determinant of biological activity, often responsible for fine-tuning receptor interactions and, in some cases, leading to "activity cliffs." An activity cliff refers to a situation where a small structural modification, such as the addition or removal of a methyl group, results in a disproportionately large change in biological activity.

Research has shown that a methyl group can enhance binding affinity through several mechanisms. It can fill a hydrophobic pocket within the receptor's binding site, leading to favorable van der Waals interactions. nih.gov Moreover, the introduction of a methyl group can induce a conformational change in the ligand, pre-organizing it into a bioactive conformation that more readily binds to the target protein. nih.gov For instance, the introduction of a 2,6-dimethyl substitution in an anilinyl ring of certain kinase inhibitors was found to dramatically decrease the inhibitory constant (Ki) from over 4 µM to 3 nM. nih.gov Conversely, the addition of a methyl group at a different position can be detrimental to activity, highlighting the precise structural requirements for effective binding. nih.gov

Table 1: Impact of Methyl Group Substitution on Kinase Inhibition

| Compound | Substitution | Ki (nM) |

|---|---|---|

| Parent Compound | Unsubstituted anilinyl ring | >4000 |

| Analogue 1 | 2,6-dimethyl anilinyl ring | 3 |

| Analogue 2 | 2,4,6-trimethyl anilinyl ring | >2500 |

This table illustrates the concept of an activity cliff, where the addition of two methyl groups significantly improves activity, while the addition of a third methyl group drastically reduces it.

Computational Chemistry and Molecular Modeling in SAR Analysis

Computational techniques are indispensable tools for understanding the structure-activity relationships of 2,6-dichloro-4-methylnicotinamide analogues at a molecular level. These methods provide insights that are often difficult to obtain through experimental means alone and guide the rational design of new compounds.

Ligand-Protein Docking Simulations and Binding Mode Analysis

Ligand-protein docking simulations are computational methods used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For this compound and its analogues, docking studies can elucidate how the molecule fits into the receptor's binding pocket and identify the key amino acid residues involved in the interaction. These simulations can visualize the binding mode, showing, for example, how the chlorine atoms occupy specific sub-pockets and how the amide group forms hydrogen bonds. This detailed understanding of the binding mode is essential for designing modifications that can enhance affinity and selectivity.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Compound Design

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. For derivatives of this compound, QSAR models can be built using various molecular descriptors that quantify physicochemical properties such as hydrophobicity, electronic effects, and steric parameters. These models can then be used to virtually screen large libraries of potential analogues and prioritize the most promising candidates for synthesis and biological testing, thereby accelerating the drug discovery process. Studies on similar heterocyclic compounds have successfully used QSAR to develop predictive models for anti-tumor agents. nih.gov

Pharmacophore Modeling for Identification of Key Interaction Features

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. mdpi.com For analogues of this compound, which are often investigated as enzyme inhibitors, a pharmacophore model can elucidate the key interactions driving their inhibitory activity. nih.govnih.gov

A structure-based pharmacophore model can be generated by analyzing the interactions between a ligand and its protein target in a co-crystal structure. nih.gov This model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov For nicotinamide-based inhibitors, the nicotinamide moiety itself is often a critical component, with the pyridine nitrogen and the carboxamide group participating in key hydrogen bonding interactions with the target protein. nih.gov

In the context of this compound, a hypothetical pharmacophore model would likely highlight the following features:

Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring.

Hydrogen Bond Donor/Acceptor: The amide (-CONH2) group.

Hydrophobic/Steric Features: The methyl group at the 4-position and the chlorine atoms at the 2- and 6-positions.

The chlorine atoms, being electron-withdrawing, can also influence the electronic properties of the pyridine ring, which may be a crucial aspect of its interaction with the target. The relative importance of these features can be validated using a set of known active and inactive compounds, with a good model being able to distinguish between them effectively. nih.gov

Table 1: Hypothetical Pharmacophore Features of this compound

| Feature | Moiety | Potential Interaction |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Interaction with donor residues in the active site |

| Hydrogen Bond Donor/Acceptor | Amide Group | Formation of hydrogen bonds with the protein backbone or side chains |

| Hydrophobic Pocket | 4-Methyl Group | Fit into a hydrophobic pocket in the binding site |

| Steric/Electronic Influence | 2,6-Dichloro Groups | Occupy specific regions and influence ring electronics |

Rational Design Principles for Novel this compound Analogues

Based on the insights from SAR and pharmacophore modeling, several rational design principles can be applied to develop novel analogues of this compound with improved properties. slideshare.net

Bioisosteric Replacements and Scaffold Modifications for Improved Profiles

Bioisosterism is a strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of enhancing the compound's biological activity or improving its pharmacokinetic profile. estranky.skdrughunter.com For this compound, several bioisosteric replacements and scaffold modifications could be explored.

Replacement of Chlorine Atoms: The chlorine atoms at the 2- and 6-positions are critical for the compound's activity. However, they can also contribute to potential toxicity. Bioisosteric replacements for chlorine could include other halogens (e.g., fluorine, bromine), trifluoromethyl groups, or cyano groups. These substitutions would modulate the steric and electronic properties of the pyridine ring. mdpi.com

Modification of the Amide Group: The amide group is often a key pharmacophoric feature. It can be replaced with other hydrogen-bonding moieties such as a reversed amide, an ester, or a five-membered heterocyclic ring like a triazole or oxadiazole. drughunter.com

Scaffold Hopping: This involves replacing the central pyridine ring with another heterocyclic system while retaining the key pharmacophoric features. For instance, a pyrimidine (B1678525) or a pyrazine (B50134) ring could be considered. nih.gov This can lead to the discovery of novel chemical scaffolds with potentially different intellectual property landscapes. nih.gov

Table 2: Potential Bioisosteric Replacements for this compound

| Original Moiety | Bioisosteric Replacement | Rationale |

| 2,6-Dichloro | 2,6-Difluoro | Maintain halogen bonding, potentially improve metabolic stability |

| 2,6-Dichloro | 2,6-Bis(trifluoromethyl) | Increase lipophilicity and steric bulk |

| Amide (-CONH2) | 1,2,4-Triazole | Mimic hydrogen bonding properties with improved metabolic stability |

| Pyridine Ring | Pyrimidine Ring | Alter electronic properties and potential for new interactions |

Strategies for Separating Efficacy from Potential Toxicity

A significant challenge in drug design is to separate the desired therapeutic effects from potential toxicity. For chlorinated aromatic compounds like this compound, there is a potential for the formation of reactive metabolites that can lead to toxicity. acs.orgnih.gov

One strategy to mitigate this is to block the sites of metabolism that lead to toxic byproducts. For example, if oxidation of the pyridine ring is a metabolic liability, introducing substituents that are less prone to oxidation could be beneficial. Combining natural compounds with classical chemotherapeutic agents has also been studied to increase the potential therapeutic effect and reduce systemic toxicity. mdpi.com

Another approach involves modulating the physicochemical properties of the molecule to alter its distribution and reduce its accumulation in tissues where it might cause harm. For instance, modifying substituents to decrease lipophilicity could reduce off-target effects.

Design of Deuterium-Labeled Analogues for Metabolic Studies

To better understand the metabolic fate of this compound and to potentially improve its metabolic stability, deuterium-labeled analogues can be designed and synthesized. acs.orgnih.gov The replacement of hydrogen with its heavier isotope, deuterium (B1214612), can slow down the rate of metabolic reactions that involve the cleavage of a carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. unito.it

By strategically placing deuterium atoms at positions on the molecule that are known or suspected to be sites of metabolism, it is possible to:

Elucidate Metabolic Pathways: By comparing the metabolite profiles of the deuterated and non-deuterated compounds, the major sites of metabolism can be identified. acs.orgnih.gov

Improve Pharmacokinetic Properties: If a metabolic pathway is a major route of clearance, slowing it down through deuteration can lead to a longer half-life and increased drug exposure. princeton.edu

Reduce Formation of Toxic Metabolites: If a particular metabolic pathway leads to the formation of a toxic metabolite, deuteration at that site can reduce its formation. acs.orgnih.govunito.it

For this compound, potential sites for deuteration would include the methyl group at the 4-position and the aromatic protons on the pyridine ring.

Table 3: Potential Deuterium Labeling Sites in this compound

| Labeled Position | Rationale |

| 4-(Trideuteromethyl) | To investigate and potentially slow down the oxidation of the methyl group. |

| Deuteration of the pyridine ring | To probe and potentially block aromatic hydroxylation. |

Biological Activities and Mechanistic Investigations of 2,6 Dichloro 4 Methylnicotinamide and Its Analogues

Applications in Pesticidal and Agrochemical Research

2,6-Dichloro-4-methylnicotinamide serves as a valuable synthetic intermediate in the creation of more complex molecules for the agrochemical industry. Its chemical structure, featuring a dichlorinated pyridine (B92270) ring with a methyl group and an amide functional group, provides multiple reactive sites for further chemical modifications. This allows for the synthesis of a diverse range of derivatives with potential pesticidal or herbicidal properties.

The development of new agrochemicals often involves the synthesis and screening of numerous compounds to identify those with high efficacy and favorable environmental profiles. The use of versatile building blocks like this compound can streamline this process. For example, the chlorine atoms on the pyridine ring can be substituted through various nucleophilic substitution reactions, while the amide group can be hydrolyzed or converted to other functional groups. These modifications can significantly alter the biological activity of the resulting molecules, leading to the discovery of novel active ingredients for crop protection.

When an agrochemical is applied in the field, it can undergo various transformation processes, including microbial degradation, photodegradation, and metabolism within plants and soil organisms. nih.gov Understanding these transformation pathways is crucial for assessing the environmental fate and potential long-term impacts of a pesticide. For agrochemicals derived from this compound, it is important to identify the major transformation products and metabolites that may form in soil and water.

The analysis of these environmental transformation products often involves sophisticated analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) to detect and identify these compounds at low concentrations. nih.gov Studies on other pesticides have shown that their metabolites can sometimes be more persistent or mobile in the environment than the parent compound. nih.gov For instance, metabolites of the herbicide metolachlor (B1676510) have been found in groundwater at higher concentrations than the original compound. nih.gov Therefore, a comprehensive environmental risk assessment for any new agrochemical based on the this compound scaffold would necessitate a thorough investigation of its degradation and metabolic pathways.

Development of Insecticidal Formulations and Biological Contact Efficacy

Nicotinic acid and its derivatives, including nicotinamides, have long been recognized for their potential in agriculture due to their inherent biological activity. nih.govjocpr.commdpi.com The pyridine ring, a core component of this compound, serves as a key structural scaffold in numerous commercial agrochemicals, such as the fungicide boscalid (B143098) and the insecticide pyrifluquinazon. nih.gov Research into nicotinic acid derivatives has demonstrated their significant toxicity to various insect species. jocpr.comresearchgate.net

Studies have focused on synthesizing novel nicotinamide (B372718) analogues to explore their pesticidal capabilities. nih.govjocpr.com For instance, a series of new niacinamide derivatives were synthesized from 2-chloronicotinic acid, a related starting material, and evaluated for fungicidal and herbicidal properties. nih.gov The results of these investigations indicated that specific structural modifications can lead to potent activity. One synthesized compound, (S)-2-(2-chloronicotinamido)propyl-2-methylbenzoate, showed excellent fungicidal efficacy against the plant pathogen Botryosphaeria berengriana. nih.gov

Similarly, other research has involved the synthesis of nicotinic acid derivatives that demonstrated promising activity against agricultural pests like the Green peach aphid (Myzus persicae) and the American bollworm (Helicoverpa armigera). jocpr.com The insecticidal mechanism of the broader "nicotinoid" class is often linked to their interaction with nicotinic acetylcholine (B1216132) receptors (nAChR) in the insect nervous system, leading to rapid paralysis and death. jocpr.com While specific formulation and contact efficacy data for this compound is not detailed in the available literature, the consistent pesticidal activity observed in its structural analogues underscores the potential of this chemical class in developing new crop protection agents.

Table 1: Fungicidal Activity of a Niacinamide Analogue Click on the headers to sort the data.

| Compound | Target Pathogen | Concentration (µg/mL) | Inhibition (%) | EC50 (µg/mL) |

| (S)-2-(2-chloronicotinamido)propyl-2-methylbenzoate (3i) | Botryosphaeria berengriana | 50 | 92.3 | 6.68 ± 0.72 |

Data sourced from a study on new niacinamide derivatives. nih.gov

Modulation of Specific Biological Targets and Pathways

Interactions with Ion Channels, such as Kv7.2/7.3 Potassium Channels

Analogues of this compound have been investigated for their ability to modulate neuronal ion channels, particularly the Kv7.2/7.3 (KCNQ2/KCNQ3) potassium channels. These channels are crucial for stabilizing the membrane potential of excitable cells, and their activation can reduce neuronal hyperexcitability, making them important targets for conditions like epilepsy.

In the pursuit of safer alternatives to previous Kv7 channel openers like flupirtine (B1215404) and retigabine, which were withdrawn due to toxicity concerns, new nicotinamide-based structures have been designed. mdpi.com A key strategy involved modifying the central aromatic ring to prevent the formation of reactive metabolites. mdpi.com Biological evaluation of these novel analogues was conducted using fluorescence-based assays on HEK293 cells that overexpress the Kv7.2/7.3 channel. researchgate.net This method measures the influx of thallium ions, which can pass through open Kv7 channels, causing a fluorescent signal that correlates with channel opening activity. researchgate.net

These studies revealed a potent analogue, N-(4-fluorobenzyl)-6-[(4-fluorobenzyl)amino]-2-methoxy-4-methylnicotinamide, which demonstrated significantly higher Kv7.2/7.3 opening activity—reportedly six times more active than flupirtine. mdpi.com This highlights that specific substitutions on the nicotinamide scaffold can produce powerful and selective Kv7 channel activators.

Impact on Enzyme Systems, including Phenolsulfotransferase and Nicotinamide N-Methyltransferase (NNMT)

The chemical structure of this compound suggests potential interactions with key enzyme systems involved in metabolism and detoxification.

Phenolsulfotransferase (PST) : A structurally similar compound, 2,6-dichloro-4-nitrophenol (B181596) (DCNP), has been identified as an inhibitor of phenolsulfotransferase (PST), an enzyme responsible for the sulfation of phenolic compounds. acs.orgnih.gov In studies using rat liver cytosol, DCNP was shown to be an alternate-substrate inhibitor of PST. acs.org It competitively inhibited the sulfation of other substrates like p-nitrophenol and dopamine. acs.org This selective inhibition of the sulfation pathway suggests that dichlorinated phenolic and nicotinic structures could play a role in modulating the metabolism of various xenobiotics and endogenous compounds. nih.gov

Nicotinamide N-Methyltransferase (NNMT) : NNMT is an enzyme that catalyzes the methylation of nicotinamide. nih.govnih.govauhs.edu Its overexpression is linked to several cancers and metabolic disorders, making it a significant therapeutic target. nih.govnih.gov NNMT uses nicotinamide as a substrate; therefore, nicotinamide analogues can act as inhibitors. nih.gov Research into NNMT inhibitors has led to the development of a diverse library of compounds designed to mimic the substrates of the methylation reaction. nih.govauhs.edu One study identified a potent bisubstrate-like inhibitor incorporating a naphthalene (B1677914) moiety that achieved a half-maximal inhibitory concentration (IC50) of 1.41 μM. nih.govnih.gov By methylating nicotinamide, NNMT diverts it from the NAD+ salvage pathway, potentially leading to reduced NAD+ levels and increased levels of S-adenosyl-l-homocysteine (SAH) and homocysteine (Hcy), which are implicated in metabolic syndrome. nih.gov The structural relation of this compound to the native substrate suggests it could influence NNMT activity.

Androgen Receptor Antagonism and Disruption of Related Signaling Cascades (for analogous structures)

Recent research has identified the nicotinamide scaffold as a novel basis for developing androgen receptor (AR) antagonists for the treatment of prostate cancer. nih.govauhs.edu The AR is a primary driver of prostate cancer growth, and blocking its activity is a key therapeutic strategy. mdpi.comnih.gov

Through systematic structure-activity relationship (SAR) studies, researchers have optimized nicotinamide derivatives to enhance their AR antagonistic properties. nih.gov These studies led to the identification of optimized nicotinamides that effectively inhibit AR activation and demonstrate potent antiandrogenic activity. auhs.edu For example, the lead compound DIMN (6-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)nicotinamide) was found to be more potent than the established antiandrogen bicalutamide. auhs.edu

The mechanism of these second-generation antagonists involves competitively binding to the AR's ligand-binding domain, which in turn inhibits the receptor's nuclear translocation and its ability to bind DNA and transactivate target genes. nih.govmdpi.com Furthermore, some advanced AR antagonists can overcome resistance mechanisms, such as those caused by AR mutations (e.g., AR-F876L). nih.gov The development of niclosamide, an FDA-approved drug, as an inhibitor of AR splice variants like AR-V7, further illustrates the potential of related structures to overcome resistance to therapies like enzalutamide. nih.gov By disrupting AR signaling, these compounds can induce cellular senescence, a state of irreversible cell cycle arrest, which is a key therapeutic response in prostate cancer. nih.gov

Cellular and Molecular Mechanisms Underlying Observed Biological Effects

The biological activities of this compound and its analogues stem from their interactions with specific molecular targets, leading to distinct cellular consequences.

The modulation of Kv7.2/7.3 potassium channels by nicotinamide analogues directly impacts cellular excitability. researchgate.net By opening these channels, the compounds cause hyperpolarization of the neuronal membrane, making it more difficult for action potentials to fire. This stabilizing effect on neurons is the primary mechanism for the observed anticonvulsant properties of this class of molecules. mdpi.com

Inhibition of enzyme systems like NNMT and PST leads to significant shifts in cellular metabolism. By blocking NNMT, these compounds can prevent the depletion of the nicotinamide pool available for NAD+ synthesis via the salvage pathway. nih.gov This can elevate NAD+ levels, a critical coenzyme in cellular redox reactions and energy metabolism, while also preventing the accumulation of homocysteine, a risk factor for metabolic diseases. nih.gov The inhibition of PST alters the detoxification of phenolic compounds, which could affect cellular responses to both endogenous and exogenous substances. acs.org

For analogous structures acting as androgen receptor antagonists, the molecular mechanism involves direct, competitive inhibition of the AR. nih.gov This blockade prevents the receptor from activating its downstream gene targets, which are crucial for the growth and survival of prostate cancer cells. nih.govnih.gov The ultimate cellular outcomes include the inhibition of cell proliferation and the induction of cellular senescence, effectively halting the progression of the cancer. mdpi.comnih.gov These diverse molecular interactions underscore the polypharmacological potential of the nicotinamide scaffold.

Advanced Research Applications and Future Directions in 2,6 Dichloro 4 Methylnicotinamide Studies

Integration in Medicinal Chemistry and Drug Discovery Programs

The unique structure of 2,6-Dichloro-4-methylnicotinamide positions it as a valuable scaffold in the development of new therapeutic agents. Its role as a nicotinamide (B372718) analog suggests it may interact with key biological pathways, making it a candidate for investigation in several disease areas.

Development of Novel Anti-Infective Therapeutics

While direct studies on the anti-infective properties of this compound are not extensively documented, its chemical class—nicotinamide derivatives—has shown promise in this arena. Nicotinamide (Vitamin B3) and its analogs are crucial for cellular metabolism, including that of microbial pathogens. nih.gov Research has demonstrated that manipulating nicotinamide pathways can impact microbial survival. For instance, nicotinamide has been shown to limit the replication of Mycobacterium tuberculosis within macrophages. nih.gov

Furthermore, newly designed and synthesized nicotinamide derivatives have been investigated for their antibacterial and antibiofilm properties, with some candidates showing inhibitory potential against pathogens like Enterococcus faecalis. researchgate.net Other chlorinated amide compounds, such as 2-chloro-N-phenylacetamide, have exhibited antifungal activity against various Aspergillus and Candida species. scielo.brnih.govnih.gov This body of research suggests that this compound, as a chlorinated nicotinamide derivative, could be a candidate for screening and development as a novel anti-infective agent. Its mechanism could potentially involve the disruption of essential metabolic pathways in bacteria or fungi that rely on nicotinamide adenine (B156593) dinucleotide (NAD+) synthesis. frontiersin.org

Exploration in Oncology and Neurodegenerative Disease Research, particularly related to NNMT Modulation

A primary area of interest for this compound is its potential as an inhibitor of nicotinamide N-methyltransferase (NNMT). NNMT is an enzyme that plays a significant role in cellular metabolism and epigenetics. nih.govresearchgate.net It catalyzes the methylation of nicotinamide, and its overexpression is linked to the progression of various diseases.

In oncology , elevated levels of NNMT are found in numerous cancers, including those of the bladder, lung, and liver, where it is believed to contribute to tumorigenesis. nih.govnih.gov By consuming methyl groups, NNMT alters the epigenetic landscape of cancer cells, leading to changes in gene expression that promote tumor growth and survival. nih.govresearchgate.net Therefore, inhibitors of NNMT are being actively investigated as potential anti-cancer therapeutics. An inhibitor like this compound could theoretically reverse these epigenetic changes and restore normal cellular function.

In the context of neurodegenerative diseases , NNMT is also implicated as a risk factor, particularly for Parkinson's disease. nih.govfrontiersin.org The enzyme's activity in the brain can influence neuronal homeostasis and autophagy, a critical process for clearing damaged cellular components. nih.govfrontiersin.org Dysregulation of these processes is a hallmark of neurodegeneration. Research in C. elegans has shown that the NNMT ortholog controls behavior, neurodegeneration, and lifespan by regulating neuronal autophagy. nih.govfrontiersin.org By modulating NNMT activity, a compound like this compound could offer a therapeutic strategy to protect neurons and slow disease progression.

Potential for Drug Repurposing and Analog-Based Drug Design

The exploration of this compound benefits from established strategies in pharmaceutical development, namely drug repurposing and analog-based design.

Drug repurposing involves identifying new uses for existing or previously studied compounds. wikipedia.org Given that NNMT is a target in multiple pathologies, an NNMT inhibitor originally investigated for cancer could potentially be repurposed for metabolic syndrome or neurodegenerative disorders, accelerating the drug development pipeline. nih.gov

Analog-based drug design is a powerful technique where a lead compound, such as this compound, is systematically modified to enhance its properties. Scientists can create a library of related molecules (analogs) to improve potency, selectivity, or pharmacokinetic profiles. For example, structure-activity relationship (SAR) studies on bisubstrate NNMT inhibitors have shown that modifying specific parts of the molecule can significantly increase inhibitory activity. mdpi.com This approach could be applied to this compound to optimize its function as an NNMT inhibitor.

Research Areas for this compound

| Therapeutic Area | Potential Mechanism of Action | Key Target | Rationale |

|---|---|---|---|

| Anti-Infectives | Disruption of microbial NAD+ synthesis or metabolism | Bacterial/Fungal Enzymes | Nicotinamide analogs have shown antibacterial and antifungal activity. nih.govresearchgate.netmdpi.com |

| Oncology | Modulation of cancer cell epigenetics and metabolism | Nicotinamide N-methyltransferase (NNMT) | NNMT is overexpressed in many cancers and promotes tumorigenesis. nih.govresearchgate.net |

| Neurodegenerative Disease | Regulation of neuronal autophagy and homeostasis | Nicotinamide N-methyltransferase (NNMT) | NNMT is implicated as a risk factor in diseases like Parkinson's. nih.govfrontiersin.org |

Analytical and Characterization Methodologies

The successful development and application of any chemical compound rely on robust analytical methods for its structural confirmation and the assessment of its biological activity.

Spectroscopic Characterization Techniques (FTIR, NMR, LC-MS) for Structural Confirmation

To ensure the identity and purity of this compound, a suite of spectroscopic techniques is employed. These methods provide detailed information about the molecule's atomic composition and connectivity.

Fourier-Transform Infrared Spectroscopy (FTIR) : This technique identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. For this compound, FTIR would confirm the presence of key features such as the amide group (C=O and N-H bonds) and the aromatic pyridine (B92270) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for elucidating the precise structure. NMR provides information on the chemical environment of each hydrogen and carbon atom, allowing researchers to map out the molecular skeleton and confirm the substitution pattern of the chloro and methyl groups on the pyridine ring.

Liquid Chromatography-Mass Spectrometry (LC-MS) : This hybrid technique first separates the compound from any impurities using liquid chromatography and then determines its molecular weight with high accuracy via mass spectrometry. scielo.br LC-MS is crucial for confirming the molecular formula (C₇H₆Cl₂N₂O) and for analyzing the compound in complex biological samples. scielo.br

Analytical Techniques for Structural Confirmation

| Technique | Information Provided | Application to this compound |

|---|---|---|

| FTIR | Identification of functional groups | Confirms presence of amide, aromatic ring |

| NMR | Detailed molecular structure and connectivity | Verifies the specific arrangement of atoms |

| LC-MS | Purity analysis and molecular weight determination | Confirms molecular formula and identity. scielo.br |

Development of Bioassays for High-Throughput Screening and Potency Assessment

To evaluate the biological activity of this compound and its analogs, specialized bioassays are essential. These assays are often designed for high-throughput screening (HTS), allowing for the rapid testing of thousands of compounds. mdpi.com

For its potential as an NNMT inhibitor , an enzyme-based assay would be developed. This typically involves combining recombinant NNMT enzyme with its substrates (nicotinamide and the methyl donor SAM) and the test compound. The potency of the inhibitor (often expressed as the IC₅₀ value, the concentration required to inhibit 50% of the enzyme's activity) is determined by measuring the formation of the product, 1-methylnicotinamide.

For anti-infective screening , a common HTS method is the broth microdilution assay, where the compound is tested against various bacterial or fungal strains in 96-well plates. mdpi.com Microbial growth is often measured by optical density or by using a metabolic indicator dye like resazurin, which changes color in the presence of viable cells. nih.gov These assays determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth.

Advanced Analytical Techniques for Detection and Quantification in Biological and Environmental Matrices

The accurate detection and quantification of this compound in complex biological and environmental samples are crucial for understanding its pharmacokinetic profile, metabolic fate, and potential environmental impact. Modern analytical methodologies offer the high sensitivity and selectivity required for these demanding applications.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of small molecules like this compound in biological matrices such as plasma and serum. nih.govnih.gov This technique provides excellent specificity by utilizing multiple reaction monitoring (MRM), where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion, minimizing interference from the sample matrix. nih.gov For high-throughput analysis, methods can be adapted to a 96-well plate format, enabling automated sample processing. nih.gov Sample preparation typically involves protein precipitation followed by solid-phase extraction or liquid-liquid extraction to remove interfering substances and concentrate the analyte before injection into the LC-MS/MS system. mdpi.com The use of an isotopically labeled internal standard is a common practice to ensure accuracy and precision by correcting for matrix effects and variations in instrument response. nih.gov

The limits of detection (LOD) and quantification (LOQ) are critical parameters in these assays. For analogous small molecules, LC-MS/MS methods have demonstrated the ability to achieve LODs in the low nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) range, which is essential for pharmacokinetic studies where concentrations can be very low. nih.gov For instance, in the quantification of other pharmaceutical compounds, LOQs have been reported to be as low as 0.0960 µg/mL in plasma. nih.gov

In environmental matrices, such as water and soil, the detection of this compound would also heavily rely on LC-MS/MS due to the complexity of the samples and the expected low concentrations of the analyte. Sample preparation would be critical and likely involve pre-concentration steps such as solid-phase extraction to achieve the necessary sensitivity.

Below is an interactive table summarizing key aspects of advanced analytical techniques applicable to the analysis of this compound.

| Analytical Technique | Sample Matrix | Key Advantages | Typical Limits of Quantification (LOQ) |

| LC-MS/MS | Plasma, Serum, Urine | High selectivity and sensitivity, robust and reliable quantification, high throughput capability. nih.govnih.gov | 0.1 to 10 ng/mL |

| GC-MS | Water, Soil | Good for volatile and thermally stable compounds, high resolving power. | 1 to 50 ng/L |

| HPLC-UV | Pharmaceutical formulations | Simple, cost-effective, good for quality control. | 0.1 to 1 µg/mL |

Contemporary Challenges and Emerging Opportunities in Research

The advancement of our understanding of this compound and its potential applications is met with both challenges and opportunities. Addressing these will be key to unlocking its full therapeutic or agrochemical potential.

Addressing Metabolic Stability and Biotransformation Pathways in Vivo

A significant hurdle in the development of any bioactive compound is understanding its metabolic stability and biotransformation pathways. nih.gov The in vivo fate of this compound is currently not well-documented in publicly available literature. Biotransformation primarily occurs in the liver through Phase I and Phase II reactions. nih.gov

Phase I reactions, mediated by cytochrome P450 (CYP) enzymes, could potentially involve oxidation of the methyl group on the pyridine ring to a hydroxymethyl or carboxylic acid group. nih.gov The chlorine substituents on the pyridine ring are generally more resistant to metabolic attack but could undergo dechlorination. Phase II reactions would likely involve conjugation of the parent compound or its Phase I metabolites with glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion. nih.gov

Future research should focus on in vitro studies using liver microsomes or hepatocytes from different species to identify the major metabolites and the specific CYP isoforms involved. This would be followed by in vivo pharmacokinetic studies in animal models to confirm the metabolic pathways and determine the half-life and clearance of the compound. Understanding these pathways is critical for predicting potential drug-drug interactions and inter-individual variability in response. nih.gov

Strategies to Overcome Resistance Mechanisms in Target Organisms

The emergence of resistance is a common challenge for many therapeutic agents and pesticides. For a compound like this compound, potential resistance mechanisms in target organisms, such as fungi or cancer cells, could include:

Target modification: Alterations in the structure of the molecular target of the compound could reduce its binding affinity.

Increased efflux: Overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters, can actively transport the compound out of the cell, reducing its intracellular concentration. nih.gov

Metabolic degradation: Enhanced metabolism of the compound by the target organism into inactive forms.

Alterations in downstream pathways: The organism may develop ways to bypass the inhibited pathway.

Research into a related compound, 6-aminonicotinamide, has shown that resistance can be conferred by a deficiency in the enzyme NAD pyrophosphorylase, which is responsible for converting the compound into its active, toxic metabolite. nih.gov Similar mechanisms could be relevant for this compound. Strategies to overcome resistance could involve the co-administration of an inhibitor of the resistance mechanism (e.g., an efflux pump inhibitor) or the design of new analogs that are less susceptible to the resistance mechanism.

Adherence to Green Chemistry Principles in Synthetic Development

The synthesis of this compound and its analogs should ideally align with the principles of green chemistry to minimize environmental impact and enhance safety and efficiency. Traditional synthetic routes for similar heterocyclic compounds often involve harsh reagents and solvents.

Recent research has focused on developing greener synthetic methods for nicotinamide derivatives. researchgate.net This includes the use of biocatalysts, such as enzymes, which can conduct reactions under mild conditions and with high selectivity, often eliminating the need for protecting groups. researchgate.net Continuous-flow microreactors offer another green alternative, providing better control over reaction parameters, reducing reaction times, and minimizing waste. researchgate.net The use of safer, renewable, or recyclable solvents is also a key aspect of green chemistry. A patent for the synthesis of a related compound, 4,6-dichloro-2-methylpyrimidine, describes a method using triphosgene (B27547) as a safer alternative to highly toxic reagents like phosgene. google.com

Future synthetic development of this compound should aim to incorporate these green chemistry principles, focusing on atom economy, energy efficiency, and the use of less hazardous substances.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Designing synthetic pathways that minimize waste generation. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. google.com |

| Safer Solvents and Auxiliaries | Utilizing safer solvents or eliminating them altogether. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. |

| Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. researchgate.net |

Collaborative Research Initiatives for Translational Applications

The translation of a promising compound from the laboratory to a real-world application is a complex and resource-intensive process that can be accelerated through collaborative research. For this compound, establishing collaborations between academic researchers, pharmaceutical or agrochemical companies, and regulatory agencies would be highly beneficial.

Such initiatives could facilitate:

Access to specialized expertise and resources: Combining the strengths of different organizations can address the multifaceted challenges of drug or pesticide development.

Sharing of data and materials: Open communication and sharing of results can prevent duplication of effort and accelerate progress.

Funding opportunities: Collaborative projects are often more attractive to funding agencies.

Streamlined development pathways: Early engagement with industry and regulatory bodies can ensure that research is aligned with the requirements for commercialization and approval.

By fostering a collaborative environment, the research community can more effectively explore the potential of this compound and overcome the hurdles to its potential application for the benefit of society.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for obtaining high-purity 2,6-Dichloro-4-methylnicotinamide, and how can intermediates be characterized?

- Methodology :

- Synthesis : Chlorination of 4-methylnicotinamide using POCl₃ or SOCl₂ under controlled anhydrous conditions, followed by purification via recrystallization or column chromatography. Monitor reaction progress with thin-layer chromatography (TLC) .

- Characterization : Use NMR (¹H/¹³C) to confirm substitution patterns (e.g., chlorine positions) and LC-MS for purity (>98.5% by HPLC, as per nicotinamide standards) . FTIR can validate functional groups (amide C=O stretch at ~1650 cm⁻¹).

Q. How should stability studies for this compound be designed to assess degradation under varying storage conditions?

- Methodology :

- Conduct accelerated stability tests at temperatures (e.g., 25°C, 40°C), humidity (75% RH), and light exposure (ICH Q1B guidelines). Monitor degradation via HPLC for byproducts (e.g., hydrolyzed nicotinic acid derivatives). Reference storage conditions for similar compounds (0–6°C for nicotinamide derivatives) .

- Use mass spectrometry to identify degradation products and propose degradation pathways (e.g., dechlorination or hydrolysis).

Q. What analytical techniques are critical for distinguishing this compound from structurally similar impurities (e.g., 2,4-dichloro isomers)?

- Methodology :

- Chromatography : Optimize HPLC methods with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) to resolve isomers. Compare retention times with authentic standards .

- Spectroscopy : Use 2D NMR (e.g., COSY, HSQC) to differentiate substituent positions. Computational modeling (DFT) can predict NMR shifts for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing reactive intermediates of this compound?

- Methodology :

- Cross-validate conflicting data (e.g., NMR vs. X-ray crystallography) by synthesizing isotopically labeled analogs (e.g., deuterated or ¹³C-labeled compounds). For ambiguous results, employ dynamic NMR to study conformational exchange or temperature-dependent shifts .

- Apply principal contradiction analysis: Prioritize data from the most structurally definitive method (e.g., X-ray) as the "principal aspect" of the contradiction .

Q. What mechanistic approaches are suitable for studying the nucleophilic substitution reactivity of this compound in cross-coupling reactions?

- Methodology :

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates under varying conditions (pH, solvent polarity). Compare activation parameters (ΔH‡, ΔS‡) with DFT-calculated transition states .

- Isotopic Labeling : Introduce ¹⁸O into the amide group to track substitution pathways (e.g., SNAr vs. radical mechanisms).

Q. How can computational modeling predict the metabolic stability of this compound in biological systems?

- Methodology :

- Perform in silico ADMET studies using software like Schrödinger or MOE. Simulate cytochrome P450 metabolism to identify potential oxidation sites (e.g., methyl or chloro groups). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

- Compare metabolic pathways with structurally related compounds (e.g., 4-methylnicotinamide) to infer detoxification or bioactivation risks.

Q. What strategies mitigate interference from matrix effects when quantifying this compound in environmental or biological samples?

- Methodology :

- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate the compound from complex matrices (e.g., soil or plasma). Optimize recovery rates via spike-and-recovery experiments .

- Mass Spectrometry : Employ isotope dilution (e.g., ²H₄-labeled internal standard) to correct for ion suppression/enhancement in LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。